Tert-butyl 3,3-dioxo-2-oxa-3lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3,3-dioxo-2-oxa-3lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate is a chemical compound with the molecular formula C13H23NO5S . It has a molecular weight of 305.4 . The compound is also known by its IUPAC name, tert-butyl 2-oxa-3-thia-4-azaspiro [5.5]undecane-4-carboxylate 3,3-dioxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO5S/c1-12(2,3)19-11(15)14-9-13(7-5-4-6-8-13)10-18-20(14,16)17 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their connectivity, and any charge or stereochemical information.Physical And Chemical Properties Analysis
This compound has a molecular weight of 305.4 . It is typically stored at temperatures below -10°C to maintain its stability .Scientific Research Applications
A novel reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), has been developed for the preparation of N-Boc-amino acids, demonstrating its effectiveness in introducing the Boc group without racemization. This reagent offers advantages over traditional methods due to its solid state and stability, making it a superior alternative for the protection of amino groups in peptide synthesis (Rao et al., 2017).
Synthetic Routes to Bifunctional Compounds
Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described, showcasing its potential as a precursor for further selective derivatization. This compound allows for novel compound synthesis, accessing chemical spaces complementary to piperidine ring systems, thus highlighting its utility in the design of new molecular structures (Meyers et al., 2009).
Synergistic Mechanism in Polymer Stabilizers
Investigations into polymer stabilizers have unveiled a synergistic mechanism between phenolic and thiopropionate type antioxidants, with specific compounds such as 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane (Sumilizer GA-80) demonstrating effective stabilization. This synergy, facilitated by hydrogen bonding, underscores the compound's importance in enhancing the longevity and stability of polymer materials (Yachigo et al., 1992).
Safety Evaluation for Food Contact Materials
The safety of 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethylethyl]-2, 4,8,10-tetraoxaspiro[5,5]undecane for use in food contact materials has been evaluated. The assessment concluded that its use as a stabilizer in polyolefins is not a safety concern for consumers under specified conditions, highlighting its applicability in the food industry (EFSA, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
tert-butyl 3,3-dioxo-2-oxa-3λ6-thia-4-azaspiro[5.5]undecane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5S/c1-12(2,3)19-11(15)14-9-13(7-5-4-6-8-13)10-18-20(14,16)17/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPZYECJJNSYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCCC2)COS1(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.